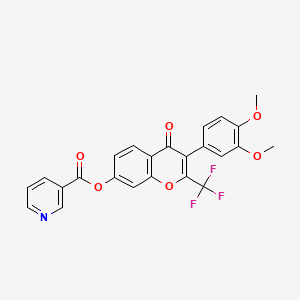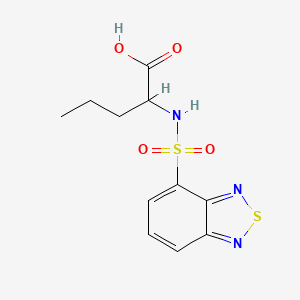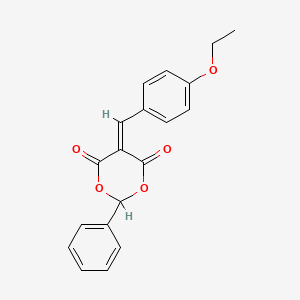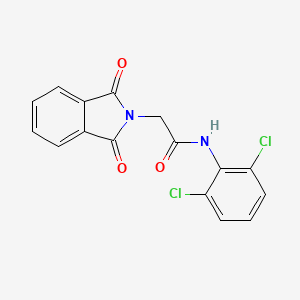![molecular formula C17H18N2O3S3 B11653273 1-(4,4-dimethyl-8-nitro-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-3-methylbutan-1-one](/img/structure/B11653273.png)
1-(4,4-dimethyl-8-nitro-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-3-methylbutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4,4-DIMETHYL-8-NITRO-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}-3-METHYLBUTAN-1-ONE is a complex organic compound featuring a unique structure that combines a quinoline core with a dithiol ring and a nitro group
Preparation Methods
The synthesis of 1-{4,4-DIMETHYL-8-NITRO-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}-3-METHYLBUTAN-1-ONE typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the quinoline core: This can be achieved through the cyclization of appropriate aniline derivatives with ketones or aldehydes under acidic conditions.
Introduction of the dithiol ring: This step involves the formation of a dithiol ring through the reaction of the quinoline derivative with sulfur-containing reagents.
Final functionalization:
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-{4,4-DIMETHYL-8-NITRO-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}-3-METHYLBUTAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the nitro group can be achieved using reducing agents like tin(II) chloride or iron powder in acidic conditions, resulting in the formation of the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the dithiol ring, using reagents such as alkyl halides or amines.
Cyclization: Under certain conditions, the compound can undergo intramolecular cyclization to form more complex ring systems.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.
Biology: Due to its unique structure, the compound may exhibit interesting biological activities, making it a candidate for drug discovery and development.
Medicine: The compound’s potential as a therapeutic agent can be explored, particularly in the treatment of diseases where nitro-containing compounds have shown efficacy.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-{4,4-DIMETHYL-8-NITRO-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}-3-METHYLBUTAN-1-ONE is not well understood, but it is likely to involve interactions with specific molecular targets and pathways. The nitro group may play a role in redox reactions, while the dithiol ring could interact with metal ions or thiol-containing biomolecules. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-{4,4-DIMETHYL-8-NITRO-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}-3-METHYLBUTAN-1-ONE can be compared with other similar compounds, such as:
Quinoline derivatives: These compounds share the quinoline core and may exhibit similar biological activities.
Dithiol-containing compounds: These compounds have similar sulfur-containing rings and may have comparable chemical reactivity.
Nitro-containing compounds: These compounds contain nitro groups and may exhibit similar redox properties.
The uniqueness of 1-{4,4-DIMETHYL-8-NITRO-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}-3-METHYLBUTAN-1-ONE lies in its combination of these structural features, which may result in unique chemical and biological properties.
Properties
Molecular Formula |
C17H18N2O3S3 |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
1-(4,4-dimethyl-8-nitro-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-3-methylbutan-1-one |
InChI |
InChI=1S/C17H18N2O3S3/c1-9(2)7-13(20)18-12-6-5-10(19(21)22)8-11(12)14-15(17(18,3)4)24-25-16(14)23/h5-6,8-9H,7H2,1-4H3 |
InChI Key |
PANKJNLGLQVTQK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)N1C2=C(C=C(C=C2)[N+](=O)[O-])C3=C(C1(C)C)SSC3=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-methyl-4-({4-[4-methyl-3-(methylsulfamoyl)phenyl]phthalazin-1-yl}amino)benzamide](/img/structure/B11653192.png)
![6-Amino-4-(3-hydroxy-4-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11653194.png)


![14-ethylsulfanyl-13-(3-methylphenyl)-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one](/img/structure/B11653200.png)
![(6Z)-2-ethyl-5-imino-6-{3-[2-(4-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11653205.png)
![methyl 4-[5-({2-[(2-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-1H-tetrazol-1-yl]benzoate](/img/structure/B11653219.png)
![4-[(4-Methylphenyl)amino]-6-[(3-nitrophenyl)amino]-1,3,5-triazin-2-yl piperidine-1-carbodithioate](/img/structure/B11653227.png)
![4-methyl-N-[6-methyl-2-(4-methylphenyl)-2H-benzotriazol-5-yl]-3-nitrobenzamide](/img/structure/B11653263.png)
![2-(2,3-Dimethyl-phenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-acetamide](/img/structure/B11653268.png)
![4-{(E)-[(3,4-dihydro-1H-isochromen-1-ylmethyl)imino]methyl}phenol](/img/structure/B11653279.png)

![(5E)-5-(3-ethoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11653298.png)
